1-[(dimethylamino)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide
Overview
Description
1-[(dimethylamino)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C14H22N4O3S and its molecular weight is 326.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.14126175 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Aromatic Nucleophilic Substitution Reactions
The compound and its derivatives are subjects of study in aromatic nucleophilic substitution reactions. Research in this area explores the reactivity of dialkylamino groups with primary and secondary amines, highlighting the potential for facile amine exchange in organic solvents. This kind of research is foundational for developing new synthetic routes in organic chemistry, enabling the creation of novel compounds with potential applications in materials science and pharmacology (Sekiguchi, Horie, & Suzuki, 1988).
Synthesis of Novel Polymers
Another significant application lies in the synthesis of novel polymers. For instance, derivatives containing pyridine and sulfone moieties have been used to create fluorinated polyamides with exceptional solubility, thermal stability, and mechanical properties. These polymers exhibit low dielectric constants and high transparency, making them suitable for electronic and optical applications (Xiao-Ling Liu et al., 2013).
Development of Anti-inflammatory Agents
In the pharmaceutical field, derivatives of the compound have been synthesized as potential anti-inflammatory agents. This research underscores the compound's utility in drug development, providing a basis for the creation of new therapeutic agents with enhanced efficacy and safety profiles (Madhavi Gangapuram & Redda, 2006).
Supramolecular Chemistry
The compound's derivatives also play a role in supramolecular chemistry, where they are used to explore hydrogen-bond motifs and crystalline structures. Such studies are crucial for understanding molecular interactions and can lead to the development of advanced materials with tailored properties (E. Elacqua et al., 2013).
Exploration of Sulfur-Nitrogen Chemistry
Additionally, the compound is involved in the exploration of sulfur-nitrogen chemistry, contributing to the development of novel sulfenamides, sulfinimines, and N-sulfonyloxaziridines. These efforts enhance our understanding of sulfur-nitrogen compounds' thermal properties and reactivity, which is vital for creating new catalysts and reagents (F. A. Davis, 2006).
Properties
IUPAC Name |
1-(dimethylsulfamoyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S/c1-17(2)22(20,21)18-9-5-13(6-10-18)14(19)16-11-12-3-7-15-8-4-12/h3-4,7-8,13H,5-6,9-11H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOXTNCZHIHZRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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